

Discovering Novel Functions of the LANCL1 Gene: An In-depth Technical Guide

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Compound of Interest

Compound Name: *LANCL1 Human Pre-designed
siRNA Set A*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine synthase C-like protein 1 (LANCL1) is a multifaceted protein that has garnered increasing attention for its diverse and critical roles in cellular physiology and pathology. Initially characterized by its homology to bacterial lanthionine synthetases, recent research has unveiled a host of novel functions for LANCL1, extending far beyond its putative enzymatic activity. This technical guide provides a comprehensive overview of these emerging functions, with a focus on the underlying signaling pathways, protein interactions, and its implications in disease. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting LANCL1.

Core Functions and Molecular Interactions

LANCL1 is a peripheral membrane protein that also localizes to the cytoplasm and nucleus, suggesting its involvement in a wide array of cellular processes. It is recognized as a glutathione-binding protein and, more recently, as a receptor for the plant hormone abscisic acid (ABA), highlighting its role in metabolic regulation and stress responses.

Quantitative Data on LANCL1 Interactions and Activity

The following tables summarize key quantitative data related to LANCL1's binding affinities and enzymatic activities.

Ligand	Binding Affinity (Kd)	Assay Method	Reference
Absciscic Acid (ABA)	1 - 10 μ M	Equilibrium-binding with [3H]ABA, Circular Dichroism, Surface Plasmon Resonance	[1][2]

Table 1: Binding Affinity of LANCL1 to Absciscic Acid.

Substrate	Apparent Km	Apparent kcat	Reference
MEK1-Dha218 (with 1mM GSH)	1.1 \pm 0.1 μ M	0.04 \pm 0.001 min ⁻¹	[3]
Dhb-ERK peptide (with 1mM GSH)	1.9 \pm 0.3 μ M	0.20 \pm 0.01 min ⁻¹	[3]
GSH (with 6.0 μ M MEK-Dha218)	0.5 \pm 0.1 mM	0.04 \pm 0.001 min ⁻¹	[3]

Table 2: Kinetic Parameters of LANCL1's Glutathione S-Transferase-like Activity.[3]

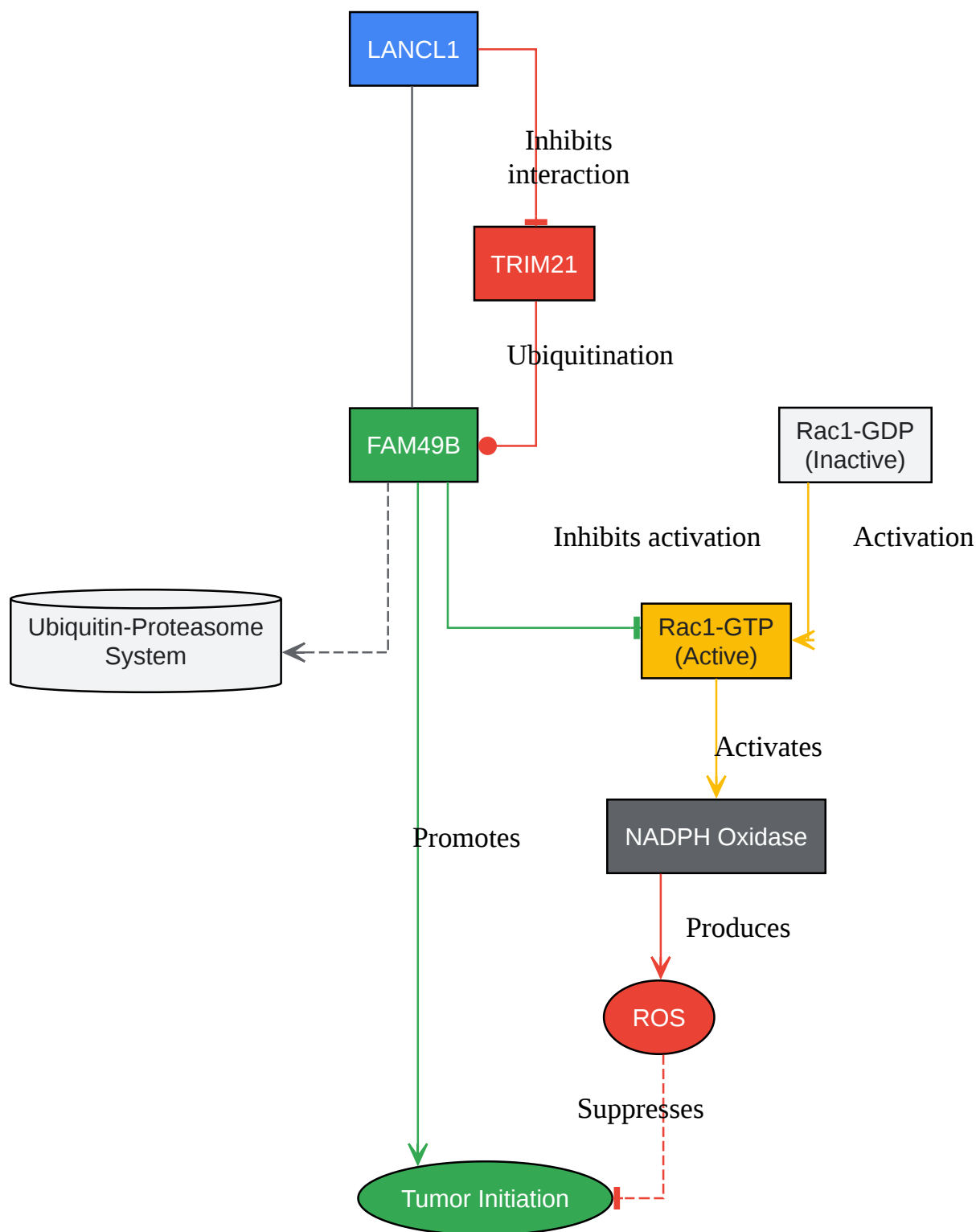
Novel Signaling Pathways Involving LANCL1

Recent studies have implicated LANCL1 as a critical regulator in several key signaling pathways, influencing processes from cell survival and proliferation to metabolic homeostasis.

The LANCL1-FAM49B-Rac1 Axis in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), LANCL1 has been identified as a cell surface protein that promotes tumor initiation by suppressing oxidative stress.[4][5] This function is mediated through its interaction with FAM49B and the E3 ubiquitin ligase TRIM21.[4][5] LANCL1

stabilizes FAM49B by preventing its TRIM21-mediated ubiquitination and subsequent proteasomal degradation.^{[4][5]} The stabilized FAM49B then suppresses the activity of Rac1, a key component of the NADPH oxidase complex, leading to reduced production of reactive oxygen species (ROS).^{[4][5]}

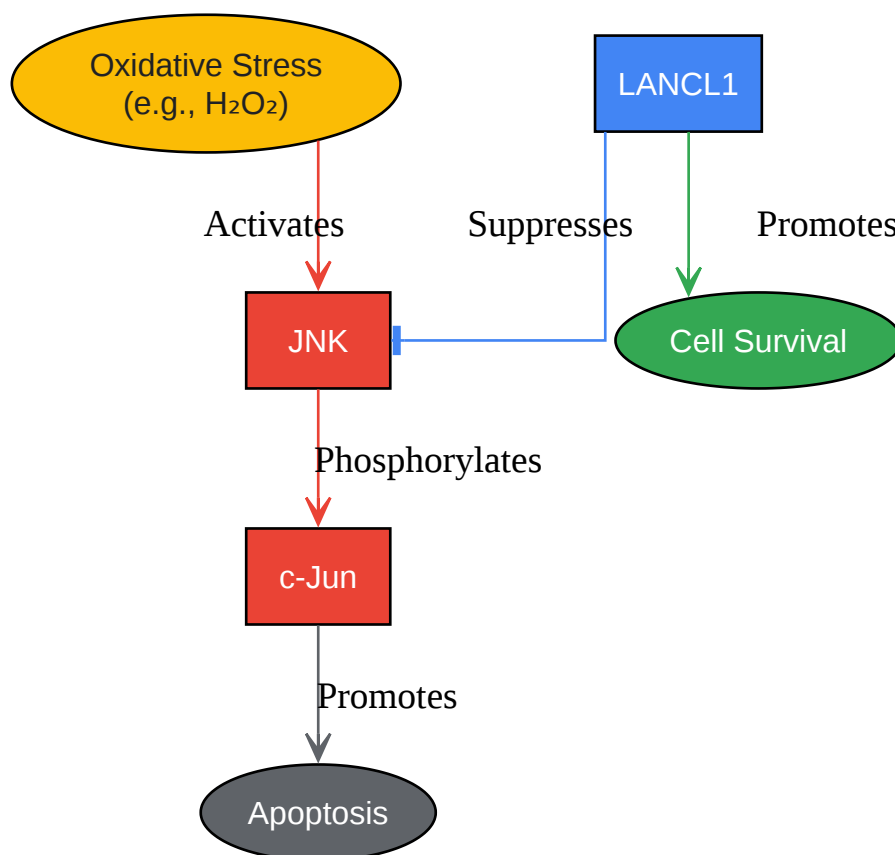


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LANCL1-FAM49B-Rac1 Signaling Pathway in HCC

LANCL1 and the JNK Pathway in Prostate Cancer

In the context of prostate cancer, LANCL1 has been shown to protect cancer cells from oxidative stress-induced apoptosis by suppressing the c-Jun N-terminal kinase (JNK) signaling pathway.[6][7] Knockdown of LANCL1 leads to increased apoptosis in prostate cancer cells, an effect that can be rescued by inhibiting the JNK pathway.[7] This suggests that LANCL1 acts as a negative regulator of JNK signaling, thereby promoting cancer cell survival.



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LANCL1's Suppression of the JNK Pathway

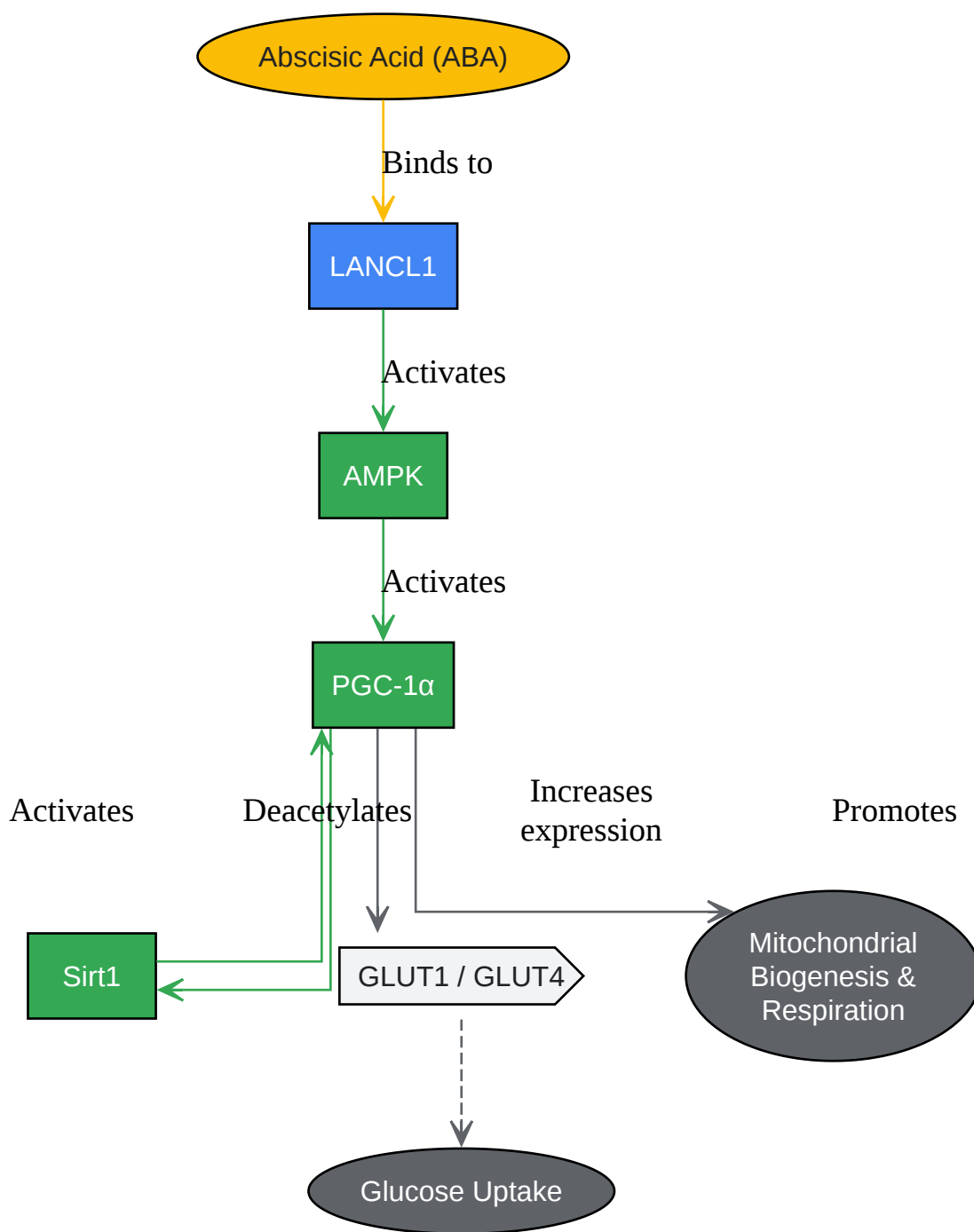
The AMPK/PGC-1 α /Sirt1 Pathway in Metabolic Regulation

As a receptor for abscisic acid, LANCL1 plays a significant role in insulin-independent glucose uptake and mitochondrial respiration in muscle cells.[2][8] This is achieved through the activation of the AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α)/sirtuin 1 (Sirt1) pathway.[2][8] Overexpression

of LANCL1 stimulates the expression of glucose transporters (GLUT1 and GLUT4) and proteins involved in mitochondrial function.[2]

Gene/Protein	Fold Change upon LANCL1 Overexpression	Reference
GLUT1 (transcription)	4-6 fold increase	[2]
GLUT4 (transcription)	4-6 fold increase	[2]
AMPK (transcription)	~2 fold increase	[2]
PGC-1 α (transcription)	~2 fold increase	[2]
Sirt1 (transcription)	~2 fold increase	[2]
NBDG uptake (basal)	~4 fold increase	[2]
NBDG uptake (ABA-stimulated)	~4 fold increase	[2]
Mitochondrial Respiration	~5 fold increase	[2]
Sarcolipin (transcription)	~3 fold increase	[2]
UCP3 (transcription)	~12 fold increase	[2]

Table 3: Quantitative Effects of LANCL1 Overexpression on the AMPK/PGC-1 α /Sirt1 Pathway and Related Processes in L6 Myoblasts.[2]



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LANCL1-mediated Activation of the AMPK/PGC-1α/Sirt1 Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the novel functions of LANCL1.

siRNA-Mediated Knockdown of LANCL1

This protocol describes the transient knockdown of LANCL1 expression in cell culture using small interfering RNA (siRNA).

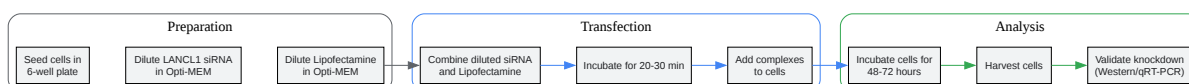
Materials:

- Human LANCL1 pre-designed siRNA set (e.g., from AbMole BioScience)[1][5]
- Negative control siRNA
- Lipofectamine™ RNAiMAX Transfection Reagent
- Opti-MEM™ I Reduced Serum Medium
- Cell culture medium and supplements
- 6-well plates
- Cells of interest (e.g., prostate cancer cell lines LNCaP or PC-3)[7]

Procedure:

- **Cell Seeding:** The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
- **siRNA-Lipofectamine Complex Formation:** a. For each well, dilute 5 µL of LANCL1 siRNA (20 µM stock) in 250 µL of Opti-MEM™ I Medium. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
- **Transfection:** Add the 500 µL of siRNA-lipid complexes to each well containing cells and fresh medium.
- **Incubation:** Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

- Validation of Knockdown: Harvest the cells and assess LANCL1 protein and/or mRNA levels by Western blotting or qRT-PCR, respectively, to confirm knockdown efficiency.



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Workflow for siRNA-mediated knockdown of LANCL1

Co-Immunoprecipitation (Co-IP) for Identifying LANCL1 Interacting Proteins

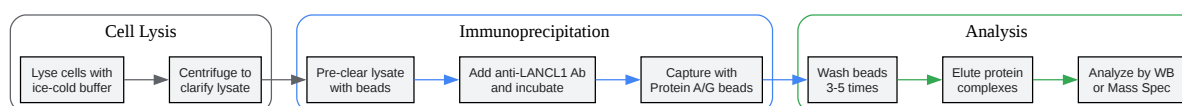
This protocol outlines the procedure for immunoprecipitating LANCL1 to identify its binding partners.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-LANCL1 antibody (validated for IP, e.g., from Thermo Fisher Scientific or Novus Biologicals)[\[4\]](#)[\[8\]](#)
- Isotype control IgG
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
- Cell culture plates
- Cells expressing LANCL1

Procedure:

- **Cell Lysis:** Lyse cultured cells with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
- **Clarification of Lysate:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
- **Pre-clearing:** Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
- **Immunoprecipitation:** a. Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube. b. Add the anti-LANCL1 antibody or control IgG to the lysate and incubate overnight at 4°C with gentle rotation.
- **Capture of Immune Complexes:** Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
- **Washing:** Pellet the beads with a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
- **Elution:** Elute the protein complexes from the beads using elution buffer.
- **Analysis:** Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for identification of interacting partners.



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Workflow for Co-Immunoprecipitation of LANCL1

Sphere Formation Assay in Hepatocellular Carcinoma

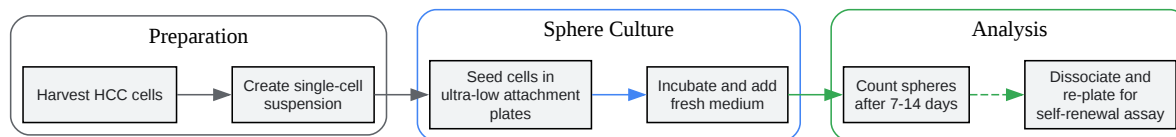
This assay is used to assess the cancer stem cell-like properties of HCC cells and the effect of LANCL1 modulation on self-renewal capacity.^{[3][9]}

Materials:

- Ultra-low attachment 6-well plates
- Serum-free DMEM/F12 medium
- B27 supplement
- EGF (20 ng/mL)
- bFGF (20 ng/mL)
- HCC cell lines (e.g., PLC/PRF/5, Huh7)
- Trypsin-EDTA

Procedure:

- Cell Preparation: Culture HCC cells to sub-confluency. Harvest the cells using trypsin and resuspend in serum-free sphere formation medium to obtain a single-cell suspension.
- Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.
- Sphere Formation: Incubate the plates at 37°C in a CO₂ incubator. Add fresh medium every 2-3 days.
- Quantification: After 7-14 days, count the number of spheres (typically >50 µm in diameter) per well using a microscope.
- Passaging: To assess self-renewal, collect the primary spheres, dissociate them into single cells, and re-plate them under the same conditions to form secondary spheres.



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Workflow for Sphere Formation Assay

Conclusion

The expanding body of research on LANCL1 underscores its significance as a key regulatory protein with diverse functions in health and disease. Its roles in cancer progression, metabolic control, and neuroprotection present exciting opportunities for the development of novel therapeutic strategies. This technical guide provides a foundational understanding of the novel functions of LANCL1, the signaling pathways it modulates, and the experimental approaches to further investigate its biology. As our knowledge of LANCL1 continues to grow, so too will the potential to translate these discoveries into clinical applications for the benefit of patients.

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